molecular formula C19H17NOS B5555348 N-2-naphthyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

N-2-naphthyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

Cat. No. B5555348
M. Wt: 307.4 g/mol
InChI Key: XFIVQKYPVHIEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes. For instance, N1-Benzoyl-N2-[1-(1-naphthyl)ethyl]-trans-1,2-diaminocyclohexanes, a family of related compounds, have been synthesized through a detailed structure-activity relationship study, focusing on modifications at specific positions to enhance activity (Kessler et al., 2006).

Molecular Structure Analysis

The molecular structure of similar compounds shows significant variability depending on the specific substitutions and molecular modifications. For example, the structural and spectral characterization of ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate revealed specific crystallographic data, shedding light on the molecular conformation and stability (Dong & Quan, 2000).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including electrophilic substitution, as demonstrated in the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole (Aleksandrov & El’chaninov, 2017).

Physical Properties Analysis

The physical properties such as crystal structure and thermal behavior are essential for understanding these compounds. For instance, the crystal structure of 2-[(5′,6′,7′,8′-Tetrahydro-5′,5′,8′,8′-tetramethyl)-2′-naphthyl]-1-ethyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester was extensively studied, providing insights into its physical characteristics (Kendi et al., 2001).

Scientific Research Applications

Synthesis and Reactivity

Naphthyl and benzothiophene derivatives have been synthesized through various chemical reactions, showcasing the versatility and potential for modification of these compounds. For instance, the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole involves the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 to obtain the corresponding thioamide, which is then oxidized to produce the final compound (А. Aleksandrov & М. М. El’chaninov, 2017). This illustrates the potential for creating complex structures with specific functional groups, offering insights into the synthetic versatility of naphthyl and benzothiophene derivatives.

Organic Electronics and Materials Science

Compounds related to naphthyl and benzothiophene have been explored for their applications in organic electronics and materials science. For example, core-tetrasubstituted naphthalene diimides (NDIs) have been synthesized, showing significant shifts in absorption maxima due to the electronic nature and number of core substituents, indicating their potential use in organic electronics due to their optical and electrochemical properties (C. Röger & F. Würthner, 2007).

Anticancer Evaluation

The synthesis and evaluation of specific naphthyl and benzothiophene derivatives for anticancer applications highlight the medicinal chemistry aspect of these compounds. A study on 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives revealed potential anticancer activity, showcasing the importance of these compounds in drug discovery and development (Salahuddin et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, if it’s used as a drug, the mechanism would depend on the biological target of the drug .

properties

IUPAC Name

N-naphthalen-2-yl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NOS/c21-19(18-17-8-4-3-7-15(17)12-22-18)20-16-10-9-13-5-1-2-6-14(13)11-16/h1-2,5-6,9-12H,3-4,7-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIVQKYPVHIEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(SC=C2C1)C(=O)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(naphthalen-2-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.